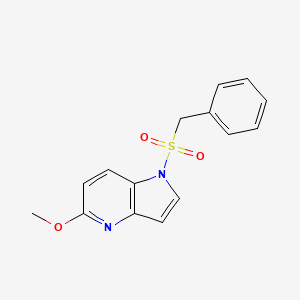
6-Quinolinecarbonitrile, 8-bromo-
Overview
Description
Molecular Structure Analysis
The molecular structure of “6-Quinolinecarbonitrile, 8-bromo-” consists of a quinoline ring with a bromine atom at the 8th position and a carbonitrile group at the 6th position .Chemical Reactions Analysis
While specific chemical reactions involving “6-Quinolinecarbonitrile, 8-bromo-” are not detailed in the available resources, quinoline derivatives are known to undergo various chemical reactions, including electrophilic and nucleophilic substitutions .Scientific Research Applications
Synthesis of Quinolinecarbonitriles
The compound 6-Quinolinecarbonitrile, 8-bromo- is utilized in various synthetic processes. For instance, the synthesis of 7-(E)-alkenyl-4-amino-3-quinolinecarbonitriles involves Pd-mediated coupling reactions, such as Heck, Stille, and Suzuki reactions. These reactions are significant due to their stereoselectivity and regioselectivity, making them crucial for preparing compounds with potential inhibitory effects on Src kinase and Raf/Mek activity, as seen in specific synthesized compounds like 7 and 10 (Wang et al., 2009).
Corrosion Inhibition
Quinoline derivatives, such as 8-(n-bromo-R-alkoxy)quinoline, show effectiveness as corrosion inhibitors, particularly for mild steel in acidic environments. The efficiency of these inhibitors is influenced by the length of the hydrocarbon chain, with longer chains providing better protection. These compounds form a protective layer on the steel surface, inhibiting corrosion, a property further supported by density functional theory (DFT) calculations and molecular dynamics (MD) simulation (Tazouti et al., 2021).
Antitumor Activities
Certain quinolinecarbonitrile derivatives exhibit antitumor activities. For instance, novel 2-amino-9-(4-halostyryl)-4H-pyrano[3,2-h]quinoline derivatives have been synthesized and shown to inhibit the growth of cancer cells compared to standard drugs like Vinblastine. These derivatives' antitumor activity was evaluated against various human tumor cell lines, highlighting their potential in cancer treatment (El-Agrody et al., 2012).
Antibacterial Activity
Quinoline derivatives also show potential as antibacterial agents. A particular compound, 2-amino-4-(4-bromophenyl)-8-methoxy-5,6-dihydrobenzo[h]quinoline-3-carbonitrile (ABDC), synthesized from chalcone, exhibited better antibacterial properties compared to the starting material. Its activity was tested against both Gram-positive and Gram-negative bacteria, indicating its potential in antibacterial applications (Khan, 2017).
properties
IUPAC Name |
8-bromoquinoline-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2/c11-9-5-7(6-12)4-8-2-1-3-13-10(8)9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPUZUFNPYAXDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Quinolinecarbonitrile, 8-bromo- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



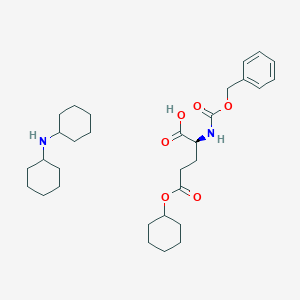

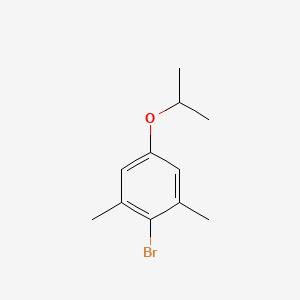
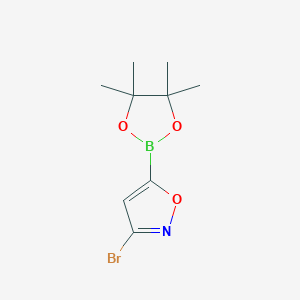
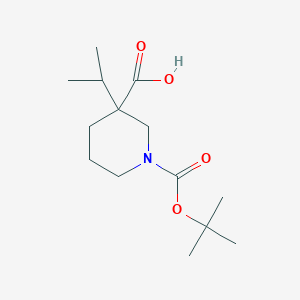
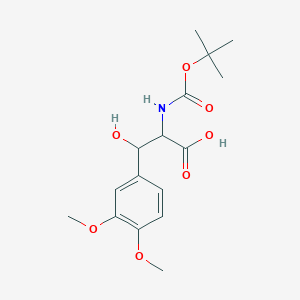

![8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1447817.png)


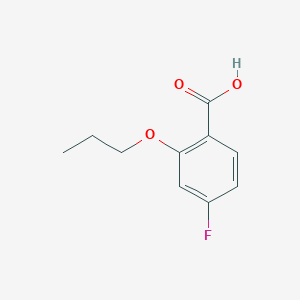

![2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B1447824.png)
